2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline is a complex organic compound characterized by its multiple functional groups, including nitro groups, a trifluoromethyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the nitration of an appropriate precursor. One common method includes the nitration of 4-(trifluoromethyl)aniline to introduce the nitro groups at the 2 and 6 positions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: : The nitro groups can be further oxidized under specific conditions.
Reduction: : The nitro groups can be reduced to amines.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as alkyl halides can be used, often with a base to facilitate the reaction.
Major Products Formed
Oxidation: : Nitroso compounds and nitro derivatives.
Reduction: : Amines and their derivatives.
Substitution: : Alkylated piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline can be utilized as a probe to study biological systems, including enzyme inhibition and receptor binding studies.
Medicine
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,6-dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dinitro-N-(2-methoxyethyl)-4-(trifluoromethyl)aniline
2,6-Dinitro-N-(2-ethoxyethyl)-4-(trifluoromethyl)aniline
2,6-Dinitro-N-(2-hydroxyethyl)-4-(trifluoromethyl)aniline
Uniqueness
2,6-Dinitro-N-(2-piperazinoethyl)-4-(trifluoromethyl)aniline is unique due to the presence of the piperazine ring, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
IUPAC Name |
2,6-dinitro-N-(2-piperazin-1-ylethyl)-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N5O4/c14-13(15,16)9-7-10(20(22)23)12(11(8-9)21(24)25)18-3-6-19-4-1-17-2-5-19/h7-8,17-18H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIJIYFLAFOREA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.